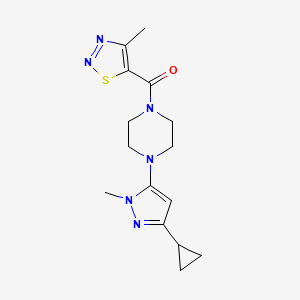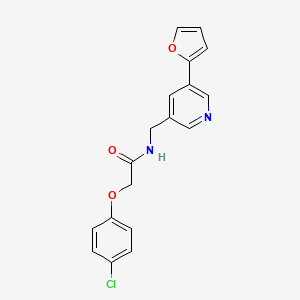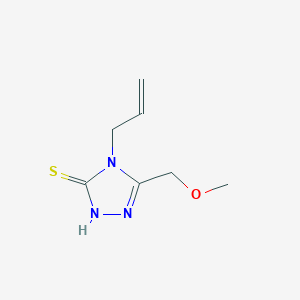
4-allyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-allyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol” is a compound that belongs to the class of 1,2,4-triazoles . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . They have been proven to have significant antibacterial activity .
Synthesis Analysis
A simple and efficient synthesis of 4-allyl-5-(4-R1)-phenylthiomethyl-1,2,4-triazole-3-yl-mercaptoacetic acid derivatives has been described . This technique uses a direct alkylation of 3-mercapto-4-allyl-5-(4-R1)-phenylthiomethyl-1,2,4-triazoles with substituted chloracetic acid anilides .Molecular Structure Analysis
The molecular structure and vibrational bands of 4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been characterized by DFT and ab initio HF calculations .Chemical Reactions Analysis
1,2,4-Triazole derivatives, including “this compound”, have been shown to have significant antibacterial activity . The presence of an allyl substituent at C-4, an OH group at C-1, and an OCH3 at C-2 or the presence of one or two NO2 groups in different positions of the benzene ring are crucial for potent antibacterial activity .Scientific Research Applications
Urinary Metabolite Identification : A paper by Kavanagh et al. (2012) discusses the identification of urinary metabolites of a synthetic cannabimimetic compound using gas chromatography-mass spectrometry. This research could be relevant to understanding the metabolic pathways and potential applications of similar triazole compounds in pharmacology or toxicology (Kavanagh et al., 2012).
Odorant Release and Perception : Research by Itobe et al. (2009) investigates the relationship between odorants in a model drink and those reaching the olfactory epithelium, highlighting how volatile thiols' composition changes during consumption. Although the specific compound you're interested in is not mentioned, the study sheds light on the complex interactions of thiols, which could be pertinent to understanding the properties and applications of thiol-containing triazoles (Itobe et al., 2009).
Kinetic Modeling in Neurology : The work of Rusjan et al. (2014) focuses on the kinetic modeling of a monoamine oxidase B radioligand in the human brain, using high-resolution positron emission tomography. This research is an example of how compounds, including triazoles, can be studied for their interactions in biological systems and potential applications in neurology or pharmacology (Rusjan et al., 2014).
Mechanism of Action
While the exact mechanism of action for “4-allyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol” is not specified, compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been proven to have significant antibacterial activity .
Future Directions
The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Compounds containing the 1,2,4-triazole ring in their structure, such as “4-allyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol”, are characterised by multidirectional biological activity . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential could be a promising future direction .
Properties
IUPAC Name |
3-(methoxymethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-3-4-10-6(5-11-2)8-9-7(10)12/h3H,1,4-5H2,2H3,(H,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTPGPHLRQRFSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NNC(=S)N1CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-3-(3-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2362876.png)

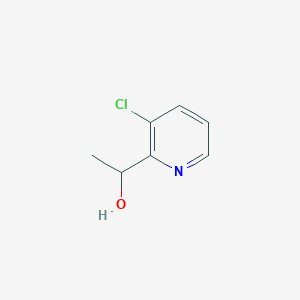
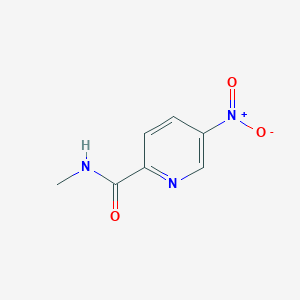


![2-Amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2362887.png)
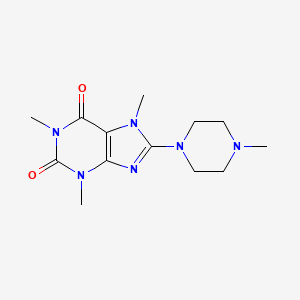

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2362891.png)
![N-(3-chloro-4-methoxyphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2362892.png)
